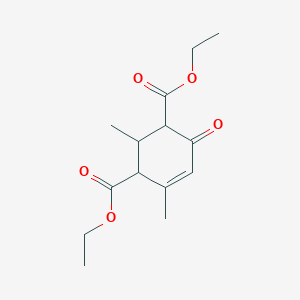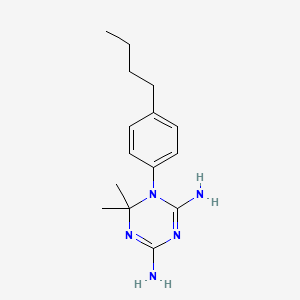
s-Triazine, 1,2-dihydro-1-(p-butylphenyl)-4,6-diamino-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a butylphenyl group and two amino groups attached to the triazine ring
準備方法
The synthesis of 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-n-butylphenylamine and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Route: The p-n-butylphenylamine is reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the desired triazine compound. The reaction is typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified using methods such as recrystallization or column chromatography to obtain the final compound in high purity.
化学反応の分析
5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine ring and form corresponding amines and carboxylic acids.
科学的研究の応用
5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and coatings.
作用機序
The mechanism of action of 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
類似化合物との比較
5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine: This compound lacks the butylphenyl group, making it less hydrophobic and potentially altering its biological activity.
5-N-(p-n-Butylphenyl)-2,4-diamino-1,3,5-triazine: This compound lacks the dimethyl groups, which may affect its stability and reactivity.
5-N-(p-n-Butylphenyl)-2,4-diamino-6-methyl-1,6-dihydro-1,3,5-triazine: This compound has only one methyl group, which may influence its chemical properties and interactions with molecular targets.
The unique combination of the butylphenyl group and the dimethyl groups in 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
4653-73-0 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC名 |
1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H23N5/c1-4-5-6-11-7-9-12(10-8-11)20-14(17)18-13(16)19-15(20,2)3/h7-10H,4-6H2,1-3H3,(H4,16,17,18,19) |
InChIキー |
PCJOVXVEEYNISX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


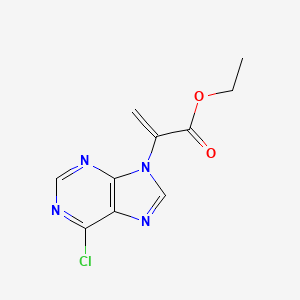

![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)


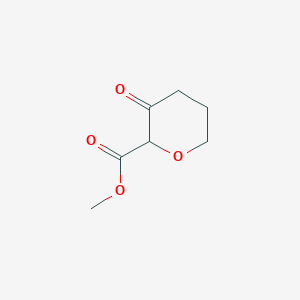

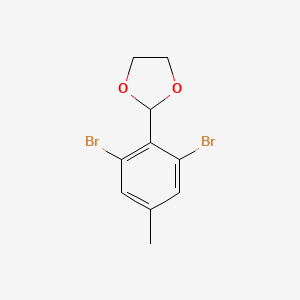
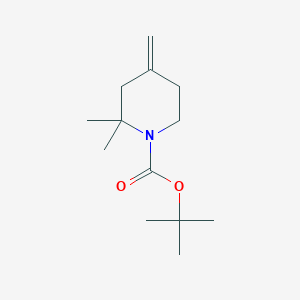
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)

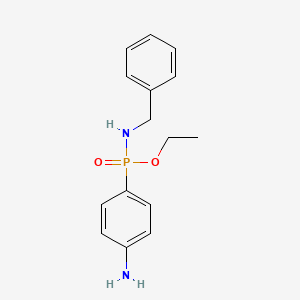
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
